![molecular formula C54H42IrN3 B1148820 IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] CAS No. 1215692-54-8](/img/new.no-structure.jpg)
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] is a coordination complex of iridium. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The compound’s structure consists of an iridium center coordinated to three bidentate ligands, each containing a 6-methyl-5-phenyl-2-pyridinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] typically involves the reaction of iridium trichloride hydrate with the appropriate ligands in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium species with higher oxidation states, while reduction may produce iridium species with lower oxidation states. Substitution reactions result in the formation of new iridium complexes with different ligands.
科学研究应用
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] has a wide range of scientific research applications, including:
Chemistry: It is used as a photocatalyst in various organic transformations, including the defluorination of arenes.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological processes.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] exerts its effects involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the emission of light in OLEDs.
相似化合物的比较
Similar Compounds
Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III): This compound has similar photophysical properties and is used in similar applications.
Tris(2-phenylpyridine)iridium(III): Another iridium complex with comparable properties and applications.
Uniqueness
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] is unique due to the presence of the 6-methyl-5-phenyl-2-pyridinyl ligands, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
属性
CAS 编号 |
1215692-54-8 |
|---|---|
分子式 |
C54H42IrN3 |
分子量 |
925.14838 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


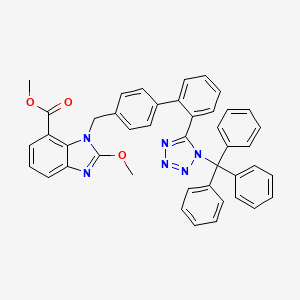
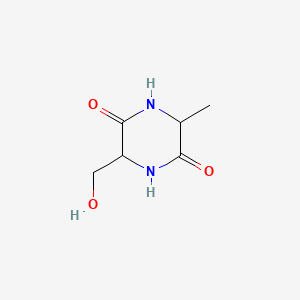
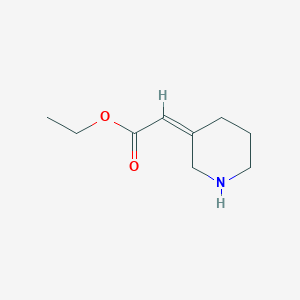
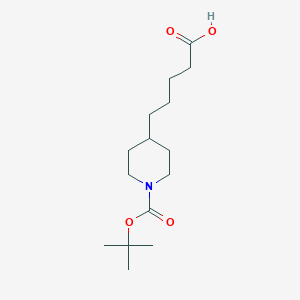
![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)
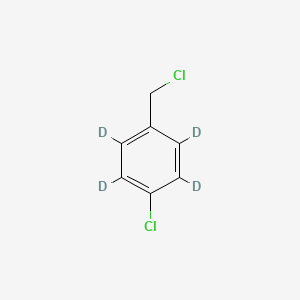
![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
